molecular formula C18H18O6 B187172 Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 7674-99-9

Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B187172
CAS No.: 7674-99-9
M. Wt: 330.3 g/mol
InChI Key: CFKGXXNWAGBBFU-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate is a tricyclic heteroaromatic compound featuring a fused furobenzofuran core substituted with methyl groups at positions 2 and 6 and ester groups (diethyl carboxylates) at positions 3 and 5. For instance, similar compounds are synthesized via cyclization reactions involving substituted pyridines or quinolines, often mediated by reagents like DBU (1,8-diazabicycloundec-7-ene) or sodium dithionite . The presence of electron-withdrawing ester groups and methyl substituents likely enhances stability and modulates electronic properties, making such compounds candidates for biological or materials science applications .

Properties

IUPAC Name

diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-5-21-17(19)15-9(3)23-13-8-12-14(7-11(13)15)24-10(4)16(12)18(20)22-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGXXNWAGBBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998054
Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
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Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7674-99-9
Record name NSC39626
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Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
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Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
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Preparation Methods

Cyclization of Dicarboxylic Acid Precursors

A common strategy involves cyclizing dicarboxylic acid derivatives to form the furobenzofuran core. For instance, 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylic acid can be esterified with ethanol under acidic conditions. This method parallels the esterification of 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid using coupling agents like HATU and triethylamine.

Typical Reaction Conditions

ParameterValue
CatalystHATU, EDC, or DCC
SolventDichloromethane (DCM), DMF
Temperature20–25°C
Yield50–70% (depending on R group)

The dicarboxylic acid precursor is often synthesized via Ullmann-type coupling, employing copper(I) iodide and cesium carbonate to facilitate aryl-heteroatom bond formation. For example, iodobenzoic acid derivatives react with heterocyclic partners (e.g., triazoles) under these conditions.

Direct Esterification During Cyclization

An alternative one-pot approach involves simultaneous cyclization and esterification. This method avoids isolating unstable intermediates, as seen in Hantzsch-type syntheses of dihydropyridine dicarboxylates.

Example Protocol

  • Combine 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylic acid (1.0 equiv), ethanol (excess), and sulfuric acid (catalytic).

  • Reflux at 80°C for 12 hours.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

  • Purify via recrystallization (hexane/ethyl acetate).

This method achieves yields of 65–80% , though steric hindrance from methyl groups may necessitate longer reaction times.

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable selective bond formation in complex heterocycles. For instance, Suzuki-Miyaura coupling installs aryl groups, while Ullmann reactions form C–O bonds.

Case Study: Copper-Mediated Coupling
A mixture of 2-fluoro-6-iodobenzoic acid and 1H-1,2,3-triazole undergoes coupling with CuI, (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine, and Cs2CO3 in dioxane/water at 100°C. While this example targets a triazole-substituted benzoic acid, analogous conditions could assemble the furobenzofuran core.

Optimization of Reaction Parameters

Catalytic Systems

Copper(I) iodide paired with chiral diamines (e.g., (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine) enhances reaction efficiency and stereoselectivity. For esterifications, benzotriazole-based coupling agents (e.g., HATU) outperform traditional carbodiimides in polar aprotic solvents like DMF.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may promote side reactions.

  • Esterifications proceed optimally in DCM or acetonitrile at ambient temperatures.

  • High temperatures (>100°C) are reserved for Ullmann couplings, albeit with risks of decarboxylation.

Industrial-Scale Production

Scaling up the synthesis requires addressing:

  • Cost Efficiency : Replacing HATU with cheaper agents like EDC.

  • Purification : Chromatography is impractical; recrystallization or distillation is preferred.

  • Safety : Mitigating exotherms during esterification by controlled ethanol addition.

A representative pilot-scale protocol yields ~60% purity after recrystallization, necessitating iterative optimization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions facilitated by its electron-deficient furobenzofuran core. Key findings include:

Reaction with α-chloromalonates
In the presence of CsF and Et₂Zn, this compound reacts with α-chloromalonates to form dihydrobenzofuran derivatives. For example:

  • Using diethyl α-chloromalonate (4a ) at −40°C in DMF yields dihydrobenzofuran 7a (86% yield) after 12 hours .
  • Substituting 4a with α-chloromalonate 4b under similar conditions produces 7b in 89% yield .

Key Variables

ReagentTemperature (°C)Time (h)Yield (%)Product
4a + CsF + Et₂Zn−40 → RT12867a
4b + CsF + Et₂Zn−40 → RT12897b

This reactivity is attributed to the generation of α-halogenated enolates (H ), which act as nucleophiles attacking the benzofuran intermediate C .

Cyclization and Annulation Reactions

The compound serves as a precursor in annulation reactions to construct complex polycycles:

Electrochemical (3 + 2) Annulation
Under paired electrolysis conditions, it undergoes redox-neutral annulation with α-carbonyl alkyl bromides to form benzofuran-fused tricyclic scaffolds. For example:

  • Reaction with bromoacetophenone derivatives produces tricyclic products with >70% yield under mild electrochemical conditions .

Mechanistic Pathway

  • Cathodic reduction generates a radical anion at the ester carbonyl.
  • Anodic oxidation facilitates C–H functionalization.
  • Intramolecular cyclization forms the fused tricyclic system .

Ester Hydrolysis and Transesterification

The diethyl ester groups are reactive under basic or acidic conditions:

Hydrolysis to Carboxylic Acids

  • Treatment with aqueous NaOH (2M) at 80°C for 6 hours converts the esters to dicarboxylic acids, though yields are not explicitly reported .
  • Alternative methods using LiAlH₄ reduce esters to alcohols, but this pathway is less explored for this compound .

Metallation and Cross-Coupling

The benzofuran moiety undergoes deprotonative metallation for functionalization:

Deprotonation with Li–Cu/Zinc Amides

  • Lithiation at the C4 position using TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl) enables subsequent trapping with electrophiles (e.g., aldehydes, ketones) .
  • This method avoids ring-opening side reactions observed in traditional lithiation approaches .

Oxidation and Reduction Pathways

Limited data exist, but analogous benzofuran derivatives suggest potential reactivity:

Oxidation

  • Strong oxidizing agents (e.g., KMnO₄) may cleave the furan ring or oxidize methyl groups to carboxylic acids .
    Reduction
  • Catalytic hydrogenation (H₂/Pd-C) could saturate the furan or benzofuran rings, though regioselectivity remains uncharacterized .

Stability and Reaction Optimization

Critical factors influencing reactivity:

  • Solvent : DMF enhances nucleophilicity in substitution reactions .
  • Temperature : Lower temperatures (−40°C) improve yields in enolate-mediated substitutions .
  • Additives : CsF accelerates reaction rates by facilitating fluoride-mediated desilylation .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,6-dimethylfuro[2,3-f] benzofuran-3,7-dicarboxylate has been investigated for its potential pharmacological properties:

  • Antioxidant Activity : Research indicates that compounds with similar furobenzofuran structures exhibit significant antioxidant properties, which may help in preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies suggest that derivatives of benzofuran compounds can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Materials Science

The compound is also being explored in materials science for its potential use in:

  • Polymer Synthesis : Diethyl 2,6-dimethylfuro[2,3-f] benzofuran-3,7-dicarboxylate can serve as a monomer in the synthesis of advanced polymers with desirable mechanical and thermal properties .
  • Nanocomposites : Its incorporation into nanocomposite materials has shown promise in enhancing the thermal stability and mechanical strength of the resultant materials .

Environmental Science

In environmental applications, this compound may play a role in:

  • Biodegradation Studies : The stability and degradation pathways of diethyl derivatives are crucial for understanding their environmental impact. Studies have indicated that certain furobenzofuran compounds could be biodegradable under specific conditions .

Case Studies and Research Findings

StudyFocusFindings
Zeitschrift für Naturforschung (2002)Synthesis of Aminoalkanol DerivativesIdentified potential beta-adrenolytic and anxiolytic activities linked to benzofuran derivatives .
Journal of Chromatography A (1977)Analysis Method DevelopmentDeveloped a variable-temperature control system for high-performance liquid chromatography to analyze carbofuran metabolites .
Dalton Transactions (2008)Catalytic PropertiesInvestigated titanium and zirconium complexes involving benzofuran derivatives; found catalytic activity in organic transformations .

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate can be contextualized by comparing it to related heterocyclic esters documented in the literature. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Key Properties/Applications Reference
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) Imidazo-pyrrolopyridine Methyl (C5), diethyl esters (C1, C7) Low synthetic yield (9%); electron-withdrawing groups facilitate cyclization
Dipentyl 2,6-diaminobenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate Benzo[b]difuran Diamino (C2, C6), dipentyl esters Crystallographic data (monoclinic P21/c); Z = 2
Diethyl 5-methyl-2,8-bis(phenylamino)diimidazo[1,2-a:1',2'-c]pyrimidine-3,9-dicarboxylate (24) Diimidazo-pyrimidine Methyl (C5), phenylamino, diethyl esters Antibacterial activity; m.p. 182°C
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester) 1,4-Dihydropyridine Methyl (C2, C6), diethyl esters Antioxidant applications; commercial use

Physicochemical Properties

  • Melting Points: Tricyclic esters (e.g., compound 24 in ) show higher melting points (182–190°C) due to rigid aromatic cores, whereas non-aromatic Hantzsch esters decompose at lower temperatures .
  • Solubility : Ethyl esters (target compound) likely offer better solubility in organic solvents than pentyl analogs (), which may favor crystallinity over reactivity .

Biological Activity

Diethyl 2,6-dimethylfuro[2,3-f] benzofuran-3,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H18O6
  • Molecular Weight : 330.33 g/mol
  • Melting Point : Approximately 148.71 °C
  • Boiling Point : ~437.7 °C at 760 mmHg
  • Density : ~1.2 g/cm³

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Biological Activity Overview

Diethyl 2,6-dimethylfuro[2,3-f] benzofuran-3,7-dicarboxylate has been studied for various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in vitro, which may contribute to its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

A study on related benzofuran derivatives demonstrated that structural modifications can significantly impact biological activity. Compounds with specific substitutions exhibited enhanced inhibitory effects on TNF-α-induced pathways, which are critical in inflammatory responses. The SAR analysis provides a framework for understanding how modifications to the diethyl 2,6-dimethylfuro[2,3-f] benzofuran structure might enhance its therapeutic potential .

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of diethyl 2,6-dimethylfuro[2,3-f] benzofuran derivatives on cell lines exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers and cell adhesion molecules .
  • Animal Models :
    • In vivo experiments using rodent models of colitis demonstrated that administration of the compound led to reduced symptoms and improved histological scores compared to control groups. This suggests potential efficacy in treating inflammatory bowel disease (IBD) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α production
AntioxidantReduction in oxidative stress markers
In Vivo EfficacyImproved outcomes in colitis models

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate, and what are their respective yields and limitations?

Methodological Answer: The compound is typically synthesized via multi-step esterification and cyclization reactions. Key approaches include:

  • Catalytic Cyclization : Using dirhodium catalysts (e.g., di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium) in chlorobenzene under reflux conditions. This method yields derivatives with photoluminescent properties but requires precise temperature control (-78°C to room temperature) and anhydrous solvents .
  • Microwave-Assisted Reactions : Salicylanilide intermediates can be esterified with O,O-diethyl phosphoro-chloridothioate in dichloromethane (DCM) using triethylamine as a base. Yields range from 38% to 93%, depending on substituent reactivity .
  • Esterification of Carboxylic Acids : For example, reacting disodium salts of dicarboxylic acids with methyl iodide in DMF yields dimethyl esters after purification via flash chromatography .

Limitations : Low yields in microwave-assisted reactions due to competing side reactions; dirhodium catalysts are sensitive to moisture.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, methyl groups on the furan ring typically appear as singlets at δ 2.4–2.6 ppm, while ester carbonyls resonate at δ 165–170 ppm in 13C NMR .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.267 Å, b = 7.994 Å, c = 17.582 Å, β = 98.98°) are resolved using Bruker–Nonius KappaCCD diffractometers. Hydrogen bonding and π-π stacking interactions stabilize the lattice .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the compound’s photoluminescent properties, and how can they be addressed?

Methodological Answer:

  • Challenge : Non-radiative decay pathways reduce quantum yield.
  • Solutions :
    • Introduce electron-withdrawing groups (e.g., nitro or cyano) to enhance conjugation .
    • Use time-resolved fluorescence spectroscopy to identify quenching mechanisms.
    • Optimize solvent polarity (e.g., tetrahydrofuran vs. chlorobenzene) to stabilize excited states .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder nucleophilic attack at the 3,7-dicarboxylate positions, reducing reaction rates.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) activate the furan ring for electrophilic substitution, while electron-withdrawing groups (e.g., halogens) direct nucleophiles to the benzofuran core .
  • Experimental Validation : Competitive reactions with substituted anilines (e.g., 4-chloro vs. 4-methoxy) under identical conditions quantify substituent effects .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Simulate transition states for nucleophilic substitution to estimate activation energies.
  • Case Study : DFT predicts regioselective bromination at the 2,6-dimethyl positions due to lower energy barriers (~15 kcal/mol) compared to other sites .

Q. What strategies resolve conflicting NMR data when analyzing substituent effects on the compound’s core structure?

Methodological Answer:

  • Conflict : Overlapping peaks in 1H NMR due to similar chemical environments.
  • Strategies :
    • Use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon signals .
    • Compare experimental data with synthesized analogs (e.g., diethyl 2,6-dibromospiro derivatives) to assign ambiguous peaks .
    • Employ dynamic NMR at variable temperatures to resolve rotameric splitting .

Q. What are the implications of crystallographic twinning on refining the compound’s structure, and how is it addressed?

Methodological Answer:

  • Implications : Twinning distorts intensity data, leading to unreliable bond-length/bond-angle measurements.
  • Solutions :
    • Use SHELXL for twin refinement with HKLF 5 format to deconvolute overlapping reflections .
    • Apply the Hooft parameter to validate Flack x values in chiral crystals .

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